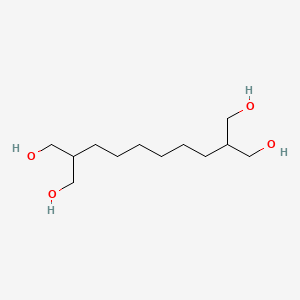

2,9-Bis(hydroxymethyl)decane-1,10-diol

Description

Contextual Significance of Branched Long-Chain Polyols in Chemical Research

Branched long-chain polyols are a class of molecules that are gaining increasing attention in chemical research due to the unique properties they impart to polymers. Unlike their linear counterparts, the branched architecture introduces several key features:

Impact on Physical Properties: The presence of branches disrupts the regular packing of polymer chains, which can lower the crystallinity and melting point of the material. This often leads to increased flexibility, lower viscosity, and improved solubility. In the context of polyurethanes, for instance, highly branched polyester (B1180765) polyols can lead to the formation of rigid foams with high temperature and chemical resistance, while less branched structures yield more flexible foams. kimpur.com

Functionality and Cross-linking: The multiple hydroxyl groups in branched polyols can act as sites for cross-linking, leading to the formation of complex three-dimensional polymer networks. The density of these cross-links, influenced by the degree of branching, is a critical factor in determining the mechanical properties of the final material, such as its hardness, elasticity, and thermal stability. nih.gov

Bio-based Sourcing: There is a growing trend towards the synthesis of polyols from renewable resources, such as vegetable oils and biomass. creative-proteomics.comglobethesis.com These bio-based polyols often possess inherent branching, offering a sustainable alternative to petroleum-based materials in the production of polyurethanes and other polymers. globethesis.comresearchgate.net

The strategic incorporation of branched long-chain polyols allows chemists to fine-tune the macroscopic properties of polymers, making them suitable for a wide range of applications, from coatings and adhesives to foams and elastomers. wikipedia.orgeconic-technologies.com

Role of 2,9-Bis(hydroxymethyl)decane-1,10-diol as a Multifunctional Building Block

While specific research on this compound is limited, its structure suggests it is a promising multifunctional building block in organic synthesis. Its key structural features include a ten-carbon backbone, providing a significant hydrophobic character, and four primary hydroxyl groups, offering multiple points for chemical modification.

This tetra-functional nature allows it to act as a potent cross-linking agent. When reacted with diisocyanates, for example, it can contribute to the formation of highly cross-linked polyurethane networks. The resulting polymers would be expected to exhibit enhanced rigidity, thermal stability, and solvent resistance due to the high density of urethane (B1682113) linkages.

The long decane (B31447) backbone is another important feature. In polymer systems, this long aliphatic chain can enhance flexibility and impact resistance. Furthermore, the strategic placement of the hydroxymethyl branches at the 2 and 9 positions influences the spatial arrangement of the polymer network, which can affect the material's mechanical and thermal properties.

Below is a table summarizing the key structural features of this compound and their inferred impact on polymer properties.

| Structural Feature | Potential Impact on Polymer Properties |

| Four Primary Hydroxyl Groups | High reactivity, potential for extensive cross-linking |

| Long Decane Backbone | Increased flexibility, hydrophobicity, and impact strength |

| Branched Structure | Disruption of chain packing, leading to lower crystallinity and potentially enhanced solubility |

Scope and Objectives of Academic Inquiry on this compound

Given that this compound is a relatively unexplored compound, the scope of academic inquiry would logically focus on several key areas. Initial research objectives would likely involve the development of an efficient and scalable synthesis for this molecule. While its CAS number (126750-08-1) and molecular formula (C12H26O4) are known, detailed synthetic procedures and characterization data are not widely available.

Subsequent research would likely investigate its reactivity in polymerization reactions. Key areas of study would include:

Polymer Synthesis: Investigating its use in the synthesis of polyesters, polyurethanes, and polyethers. This would involve studying the kinetics of these reactions and the properties of the resulting polymers.

Material Properties: Characterizing the thermal, mechanical, and chemical properties of polymers derived from this branched polyol. This would help to establish structure-property relationships and identify potential applications.

Comparative Studies: Comparing the properties of polymers made from this compound with those derived from commercially available linear and branched polyols. This would highlight the unique advantages offered by its specific molecular architecture.

A hypothetical research plan could involve the synthesis of a series of polyurethanes by reacting this compound with different diisocyanates. The resulting materials would then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and tensile testing to understand their chemical structure, thermal transitions, thermal stability, and mechanical strength.

The table below outlines potential research findings that could emerge from such an academic inquiry.

| Research Area | Potential Findings |

| Synthesis and Characterization | Development of a multi-step synthesis from commercially available starting materials. Full characterization of the compound using NMR, IR, and mass spectrometry. |

| Polymerization Studies | Successful incorporation into polyurethane and polyester backbones. Kinetic data on the reactivity of its primary hydroxyl groups. |

| Material Property Analysis | Polyurethanes with high cross-link density, excellent thermal stability, and high modulus. Polyesters with improved flexibility and impact resistance compared to those made with shorter-chain diols. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H26O4 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2,9-bis(hydroxymethyl)decane-1,10-diol |

InChI |

InChI=1S/C12H26O4/c13-7-11(8-14)5-3-1-2-4-6-12(9-15)10-16/h11-16H,1-10H2 |

InChI Key |

KRSOWIJSDPLQTH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(CO)CO)CCC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2,9 Bis Hydroxymethyl Decane 1,10 Diol

Retrosynthetic Analysis and Precursor Identification for 2,9-Bis(hydroxymethyl)decane-1,10-diol

A retrosynthetic analysis of this compound suggests several possible disconnection points, leading to more readily available starting materials. The symmetrical nature of the molecule allows for a convergent synthesis strategy. A primary disconnection can be made at the C5-C6 bond, breaking the molecule into two identical C6 fragments. This approach, however, may not be the most practical due to the challenges of selectively coupling two highly functionalized fragments.

A more linear approach involves disconnections that simplify the stereogenic centers at C2 and C9. By disconnecting the C-C bonds of the hydroxymethyl groups, the core structure simplifies to a decane-1,10-diol derivative. Further disconnection of the terminal hydroxyl groups could lead back to a simple decane (B31447) backbone.

A plausible retrosynthetic pathway could start from a diester, such as dimethyl sebacate. The two ester groups can be reduced to the primary alcohols of decane-1,10-diol. The key challenge then becomes the introduction of the hydroxymethyl groups at the C2 and C9 positions. This could be envisioned through an alpha-functionalization of the corresponding dicarboxylic acid or diester, followed by reduction.

Potential Precursors Identified Through Retrosynthetic Analysis:

| Precursor Molecule | Rationale for Selection |

| Sebacic acid / Dimethyl sebacate | A readily available C10 dicarboxylic acid/ester that provides the basic carbon backbone. |

| Decane-1,10-diol | A direct precursor that would require selective C-H activation at the C2 and C9 positions. |

| 2,9-Dicarboxydecane-1,10-dioic acid | A tetra-acid that could be selectively reduced to the target tetraol. |

Classical Organic Synthesis Approaches to this compound

The classical synthesis of a complex polyol like this compound would likely involve a multi-step sequence with careful control over stereochemistry.

Multi-step Reaction Sequences

A hypothetical multi-step synthesis could commence from diethyl adipate (B1204190). Claisen condensation of two molecules of diethyl adipate would yield a β-keto ester, which upon saponification, decarboxylation, and reduction could lead to a decane diol with functional handles for further elaboration.

Alternatively, a Grignard reaction involving a protected 4-bromobutanol and a suitable electrophile could be employed to construct the C10 backbone. The introduction of the hydroxymethyl groups could be achieved via aldol (B89426) condensation of a protected dialdehyde (B1249045) precursor, followed by reduction of both the aldehyde and the newly introduced functionalities.

A potential reaction sequence is outlined below:

Starting Material: Sebacic acid

Esterification: Conversion to dimethyl sebacate.

Alpha-Bromination: Introduction of bromine atoms at the C2 and C9 positions.

Nucleophilic Substitution: Displacement of the bromine atoms with a protected hydroxymethyl equivalent (e.g., using formaldehyde (B43269) dimethyl acetal (B89532) and a strong base).

Reduction: Reduction of all four ester/acetal functionalities to the corresponding alcohols.

Stereochemical Control in the Synthesis of this compound

The target molecule contains two stereocenters at the C2 and C9 positions, leading to the possibility of three stereoisomers: (2R, 9R), (2S, 9S), and the meso compound (2R, 9S). Achieving stereochemical control is a critical aspect of the synthesis.

The use of chiral auxiliaries or catalysts would be necessary to induce stereoselectivity. For instance, in the alpha-functionalization step, a chiral base or a chiral phase-transfer catalyst could be employed to direct the introduction of the hydroxymethyl group to a specific face of the enolate.

Another approach involves the use of stereoselective reduction methods. If the synthesis proceeds through a diketone intermediate, the use of chiral reducing agents like those derived from Noyori's or Sharpless's asymmetric reactions could set the desired stereochemistry at the C2 and C9 positions.

Comparison of Potential Stereocontrol Strategies:

| Strategy | Advantages | Disadvantages |

| Chiral Auxiliary | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalyst | Atom economical, can be used in small quantities. | Catalyst development can be challenging and expensive. |

| Substrate Control | Can be effective if the substrate has inherent chirality. | Not applicable to achiral precursors. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed with these principles in mind.

Catalytic Strategies for Environmentally Benign Production

The use of catalytic methods is a cornerstone of green chemistry. Instead of stoichiometric reagents, which generate large amounts of waste, catalytic alternatives can be employed. For instance, in the oxidation or reduction steps, catalytic hydrogenation or oxidation using molecular oxygen with a suitable catalyst would be preferable to using heavy metal-based reagents.

The development of biocatalytic methods could also offer a green route. Enzymes such as lipases or oxidoreductases could be used for selective transformations, often under mild reaction conditions (aqueous media, ambient temperature, and pressure).

Utilization of Bio-based Precursors for Polyol Synthesis

A key aspect of green chemistry is the use of renewable feedstocks. Sebacic acid, a potential precursor, can be derived from castor oil, a renewable resource. This makes the synthesis more sustainable compared to routes that rely on petrochemical-based starting materials.

Furthermore, fermentation processes using engineered microorganisms could potentially produce intermediates or even the final target molecule from simple sugars. While this technology is still developing for complex polyols, it represents a promising future direction for the sustainable production of this compound.

Potential Bio-based Precursors and their Sources:

| Bio-based Precursor | Natural Source |

| Sebacic acid | Castor oil |

| Adipic acid | Glucose (via fermentation) |

| Succinic acid | Biomass fermentation |

Novel Synthetic Pathways to this compound

Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group, is a key transformation for the synthesis of polyols. Direct hydroxymethylation of an unactivated alkane backbone like decane is challenging due to the difficulty in controlling the site of reaction. Existing methods for n-alkane hydroxylation often proceed through hydrogen abstraction, which favors reaction at weaker secondary C-H bonds rather than the primary C-H bonds required for terminal functionalization. nih.gov

A plausible, albeit complex, multi-step chemical strategy could start from more functionalized C10 precursors, such as 1,10-decanediol (B1670011) or sebacic acid. wikipedia.org The synthesis would require the introduction of functionality at the C2 and C9 positions, followed by conversion to hydroxymethyl groups. One conceptual approach involves the α-functionalization of a dicarboxylic acid derivative, followed by reduction. For example, alane (AlH₃) is a reagent known to enable the hydroxymethylation of certain ketones at the alpha position by reacting with the corresponding enolate. wikipedia.org This suggests a pathway involving the conversion of a decane derivative to a diketone, followed by hydroxymethylation and reduction.

Another strategy could involve organometallic reagents. The reaction of an organometallic compound, such as a Grignard reagent, with formaldehyde is a classic method for producing methylol compounds. google.comorgsyn.org A synthetic route could be envisioned where a di-Grignard reagent of a decane derivative is reacted with a source of anhydrous formaldehyde, which can be generated in situ from high molecular weight polymers like paraformaldehyde to avoid side reactions caused by water. google.com

Catalytic approaches offer a more direct route. While direct terminal C-H hydroxymethylation of n-alkanes is a formidable challenge, relay catalysis systems have been developed to convert n-alkanes to n-alcohols. nih.gov Adapting such a system for a double hydroxymethylation at specific non-terminal positions would represent a significant synthetic advancement.

Biotechnological production of polyols using microorganisms is a rapidly advancing field, offering a sustainable alternative to chemical synthesis. tamu.edu While industrial-scale microbial fermentation is established for simpler sugar alcohols like erythritol, mannitol, and sorbitol, the synthesis of a complex, non-natural structure like this compound requires significant metabolic engineering. tamu.edunih.gov

Microbial cell factories, such as E. coli and S. cerevisiae, are often used for producing value-added chemicals due to their well-understood genetics and metabolism. nih.gov The general strategy involves designing and introducing a de novo biosynthetic pathway into a host microorganism. mdpi.com This typically includes:

Pathway Design: Identifying a sequence of enzymatic reactions that can convert a central metabolite (like glucose or fatty acids) into the target molecule. This would likely involve a combination of enzymes such as hydroxylases, reductases, and dehydrogenases sourced from various organisms.

Strain Engineering: Introducing the genes encoding these enzymes into the host microbe. Advances in synthetic biology allow for the assembly and optimization of entire metabolic pathways. nih.gov

Metabolic Flux Optimization: Redirecting the cell's metabolism to channel more carbon toward the new pathway and away from competing native pathways, thereby increasing the yield and productivity of the target compound. mdpi.com

Lactic acid bacteria (LAB) are also suitable microorganisms for polyol production due to their fermentative metabolism and inherent capacity for redox modulation. nih.gov Engineering these bacteria could provide another avenue for complex polyol synthesis. While current research focuses on sugar alcohols, the enzymatic machinery being discovered and engineered could potentially be adapted for the synthesis of long-chain, highly functionalized diols. nih.govnih.gov

Optimization of Synthetic Conditions for this compound Production

Regardless of the chosen synthetic route, optimization of reaction or fermentation conditions is critical to maximize yield, purity, and economic viability.

For a hypothetical chemical synthesis based on hydroxymethylation, several parameters would need systematic optimization. These include the choice of catalyst, reaction temperature, pressure, solvent, and the molar ratio of reactants. The table below illustrates a potential optimization matrix for a catalytic hydroxymethylation process.

| Experiment | Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | 100 | 10 | Toluene | 15 |

| 2 | Catalyst B | 100 | 10 | Toluene | 25 |

| 3 | Catalyst B | 120 | 10 | Toluene | 35 |

| 4 | Catalyst B | 120 | 20 | Toluene | 40 |

| 5 | Catalyst B | 120 | 20 | Cyclohexane | 38 |

For an engineered microbial fermentation route , optimization would focus on both the biological and process parameters. Genetic optimization involves fine-tuning enzyme expression levels and eliminating competing metabolic pathways. Process optimization involves adjusting fermentation conditions to ensure optimal growth and productivity of the engineered strain. Key parameters include media composition (carbon source, nitrogen source, micronutrients), pH, temperature, and aeration rate. The following table provides an example of how fermentation conditions could be optimized.

| Run | Carbon Source | Temperature (°C) | pH | Aeration (vvm) | Titer (g/L) |

|---|---|---|---|---|---|

| 1 | Glucose | 30 | 7.0 | 0.5 | 0.8 |

| 2 | Glycerol | 30 | 7.0 | 0.5 | 1.2 |

| 3 | Glycerol | 37 | 7.0 | 0.5 | 1.5 |

| 4 | Glycerol | 37 | 6.5 | 0.5 | 1.3 |

| 5 | Glycerol | 37 | 7.0 | 1.0 | 2.1 |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,9 Bis Hydroxymethyl Decane 1,10 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 2,9-Bis(hydroxymethyl)decane-1,10-diol

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules. For this compound, NMR can provide critical insights into its carbon framework, the chemical environment of its protons, and the three-dimensional arrangement of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the disposition of hydrogen atoms within the molecule. The hydroxyl (-OH) protons will likely appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration. The protons on the carbons bearing the hydroxyl groups (C1, C10, and the -CH₂OH groups) are deshielded and would appear at lower field (higher ppm) compared to the protons of the decane (B31447) backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The molecule possesses symmetry, which may result in fewer signals than the total number of carbon atoms, depending on the stereochemistry. The carbons bonded to oxygen (C1, C2, C9, C10, and the hydroxymethyl carbons) are expected to resonate at significantly downfield chemical shifts compared to the purely aliphatic carbons of the decane chain due to the electronegativity of the oxygen atoms.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1, C10 (-CH₂OH) | ~3.4 - 3.7 | multiplet | ~60 - 65 |

| C2, C9 (-CH-) | ~1.5 - 1.8 | multiplet | ~40 - 45 |

| C3-C8 (-(CH₂)₆-) | ~1.2 - 1.4 | multiplet | ~25 - 35 |

| -CH₂OH (at C2, C9) | ~3.5 - 3.8 | multiplet | ~65 - 70 |

| -OH | Variable | broad singlet | N/A |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for elucidating the molecule's connectivity and spatial arrangement. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. libretexts.org Key expected correlations include those between the protons on C1 and C2, C2 and C3, and C2 and its attached hydroxymethyl group. This allows for tracing the connectivity along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. nanalysis.com For example, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~65 ppm, confirming their direct bond in the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems. For instance, the protons of the hydroxymethyl group at C2 would show correlations to both C2 and C3, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly powerful for determining the relative stereochemistry at the chiral centers (C2 and C9). By analyzing the through-space correlations, it is possible to distinguish between different diastereomers (e.g., the (2R, 9R), (2S, 9S), and meso (2R, 9S) forms).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the alcohol groups, indicative of hydrogen bonding. Other key absorptions would include C-H stretching from the aliphatic chain just below 3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H stretching and C-C skeletal vibrations of the decane backbone would produce strong signals, offering detailed information about the carbon chain's conformation.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong | Strong |

| -CH₂- bend (scissoring) | 1450 - 1470 | Medium | Medium |

| O-H bend | 1350 - 1450 | Medium, Broad | Weak |

| C-O stretch (primary/secondary alcohol) | 1000 - 1200 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy (typically to several decimal places). libretexts.org This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₂₆O₄. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 amu, ¹H = 1.007825 amu, ¹⁶O = 15.994915 amu), the predicted monoisotopic mass can be calculated. missouri.edu

Calculated Exact Mass:

(12 * 12.000000) + (26 * 1.007825) + (4 * 15.994915) = 234.18311 Da

An HRMS measurement confirming this exact mass would provide strong evidence for the C₁₂H₂₆O₄ elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of our compound) and the analysis of the resulting fragment ions. researchgate.net The fragmentation pattern provides valuable information about the molecule's structure. For alcohols, fragmentation often involves the loss of water ([M-H₂O]⁺) and cleavage of C-C bonds adjacent to the oxygen-bearing carbon. whitman.edu

Predicted Fragmentation Pathways:

Loss of Water: A common fragmentation pathway for alcohols is dehydration, which would result in peaks corresponding to [M-H₂O]⁺, [M-2H₂O]⁺, etc.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl-substituted carbons is expected. For example, cleavage between C1-C2 or C2-C3 would lead to characteristic fragment ions.

Loss of Hydroxymethyl Groups: The loss of the -CH₂OH side groups would also be a likely fragmentation pathway.

Table 3: Predicted Major Fragment Ions in MS/MS.

| m/z (mass-to-charge ratio) | Plausible Fragment Identity |

|---|---|

| 217.1754 | [M-OH]⁺ |

| 216.1674 | [M-H₂O]⁺ |

| 203.1698 | [M-CH₂OH]⁺ |

| 198.1518 | [M-2H₂O]⁺ |

| 185.1541 | [M-H₂O-CH₂OH]⁺ |

X-ray Crystallography for Solid-State Structure Determination of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure determination of this compound was found. This indicates that, to date, the crystal structure of this particular compound has likely not been determined or the results have not been published in publicly accessible resources.

While structural analogs and related simpler diols have been studied using this technique, the specific crystallographic parameters for this compound remain undetermined. Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate its solid-state structure.

Theoretical and Computational Chemistry Studies on 2,9 Bis Hydroxymethyl Decane 1,10 Diol

Quantum Chemical Calculations for Electronic Structure Analysis of 2,9-Bis(hydroxymethyl)decane-1,10-diol

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons and their corresponding energies, which dictates the molecule's properties and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly well-suited for calculating the ground state properties of organic molecules. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. europa.eu A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive. Other calculated properties would include the molecular dipole moment, which influences solubility and intermolecular interactions, and the electrostatic potential map, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (Note: These values are representative examples based on calculations for similar polyols and are intended for illustrative purposes.)

| Property | Representative Value | Significance |

| Total Energy (Hartree) | -920.5 | The molecule's total electronic energy in its optimized state. |

| HOMO Energy (eV) | -6.8 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (eV) | +1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (eV) | 8.0 | Indicator of chemical stability and reactivity. |

| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule, affecting physical properties. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, though at a significantly higher computational cost than DFT.

These methods are invaluable for obtaining precise electronic energies and understanding the molecule's electronic configuration in detail. For a flexible molecule like this compound, ab initio calculations can be used to accurately determine the relative energies of different conformers. They are also employed to study transition states and reaction pathways, providing a highly reliable picture of the molecule's electronic landscape. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the decane (B31447) backbone and the presence of four hydroxyl groups mean that this compound can adopt a vast number of different spatial arrangements, or conformations. Understanding which conformations are most stable and how the molecule transitions between them is crucial for predicting its physical properties and biological interactions.

Due to the molecule's size and flexibility, exploring its entire conformational space with high-level quantum methods is computationally prohibitive. Molecular Mechanics (MM) offers a more efficient alternative. MM methods use classical physics-based force fields to calculate the energy of a molecule as a function of its geometry. By systematically rotating the molecule's rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out, identifying low-energy (stable) conformers.

Molecular Dynamics (MD) simulations build upon this by introducing temperature and time, allowing the molecule's movements to be simulated over a period. nih.gov An MD simulation would show how this compound folds, flexes, and changes its shape in a given environment (e.g., in a vacuum or in a solvent like water). rsc.org This provides insight into its dynamic behavior and the accessibility of different conformational states.

The four hydroxyl (-OH) groups in this compound are capable of forming hydrogen bonds. Conformational analysis is critical for understanding the extensive network of intramolecular hydrogen bonds that can form. These bonds, where a hydrogen atom on one hydroxyl group is attracted to an oxygen atom on another, can significantly stabilize certain conformations over others. nih.gov

Table 2: Representative Conformational Data for this compound (Note: This table presents hypothetical data to illustrate the output of a conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C4-C5-C6-C7) | Intramolecular H-Bonds | Description |

| Global Minimum | 0.00 | 178° | 2 | An extended, linear-like structure stabilized by two strong hydrogen bonds. |

| Conformer A | +1.25 | 65° | 3 | A folded structure bringing the ends of the molecule closer, maximizing H-bonding. |

| Conformer B | +2.80 | -68° | 1 | A partially folded structure with a single, weaker hydrogen bond. |

Reactivity Predictions and Reaction Mechanism Elucidation for this compound

Theoretical chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure, chemists can identify the most likely sites of reaction and elucidate the step-by-step mechanisms by which reactions occur. researchgate.net

The primary reactive sites in this compound are the four hydroxyl groups. The oxygen atoms possess lone pairs of electrons, making them nucleophilic and prone to attack by electrophiles. The hydrogen atoms are slightly acidic and can be removed by a base. DFT calculations, particularly analysis of the HOMO and LUMO, can quantify this. The HOMO is often localized on the oxygen lone pairs, indicating these are the likely sites for electrophilic attack.

Furthermore, computational methods can model the entire course of a reaction, such as esterification or oxidation of the hydroxyl groups. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy—the energy barrier that must be overcome for the reaction to proceed—which is a key determinant of the reaction rate. researchgate.net Such studies can predict whether a reaction is thermodynamically favorable and kinetically feasible, providing invaluable guidance for synthetic applications.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's excitability and chemical stability.

For this compound, a computational study applying FMO theory would calculate the energies of the HOMO, LUMO, and the resulting energy gap. This data would provide insights into the molecule's potential as an electron donor or acceptor and highlight the most probable sites for nucleophilic or electrophilic attack. However, no published studies containing these specific calculations for this compound are currently available.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as specific research data is not available.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data Not Available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Data Not Available |

Spectroscopic Property Simulations for this compound (e.g., NMR, IR)

Computational chemistry allows for the simulation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are powerful tools for interpreting experimental spectra and confirming molecular structures.

Simulated NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. For this compound, a simulated NMR spectrum would help in assigning the signals observed in an experimental spectrum to specific atoms within its complex aliphatic structure.

Simulated IR Spectra: IR spectroscopy simulation calculates the vibrational frequencies of a molecule's chemical bonds. The resulting theoretical spectrum shows characteristic peaks corresponding to specific functional groups, such as the O-H stretching of the hydroxyl groups and the C-H stretching of the alkane backbone.

While experimental spectra for related compounds like 1,10-decanediol (B1670011) are available in databases such as the NIST WebBook, specific simulated or experimental spectra for this compound are not reported in the reviewed literature. nist.gov A major chemical supplier notes that it does not collect analytical data for this particular product.

Table 2: Predicted Spectroscopic Features for this compound (Note: This table is based on general principles of spectroscopy, as specific simulated data is unavailable.)

| Spectroscopic Technique | Predicted Key Feature | Approximate Expected Region |

|---|---|---|

| ¹H NMR | Protons of CH₂-OH groups | Data Not Available |

| Protons of O-H groups | Data Not Available | |

| Protons of aliphatic CH/CH₂ backbone | Data Not Available | |

| ¹³C NMR | Carbons of CH₂-OH groups | Data Not Available |

| Carbons of aliphatic backbone | Data Not Available | |

| IR Spectroscopy | O-H stretching (hydroxyl groups) | ~3200-3600 cm⁻¹ (broad) |

| C-H stretching (alkane groups) | ~2850-3000 cm⁻¹ |

Chemical Reactivity and Derivatization of 2,9 Bis Hydroxymethyl Decane 1,10 Diol

Esterification Reactions of 2,9-Bis(hydroxymethyl)decane-1,10-diol

Esterification involves the reaction of the hydroxyl groups of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. These reactions are fundamental in synthesizing polyol esters, which have applications as lubricants and plasticizers.

Achieving selective esterification to produce mono-, di-, tri-, or the fully substituted tetra-ester of this compound is a significant synthetic challenge. The reactivity of the four primary hydroxyl groups is expected to be similar, leading to mixtures of products under standard conditions. However, several strategies can be employed to control the degree of esterification.

Stoichiometric Control: By carefully controlling the molar ratio of the acylating agent to the polyol, it is possible to influence the product distribution. For instance, using a substoichiometric amount (e.g., one equivalent) of a carboxylic acid will statistically favor the formation of the mono-ester, although di- and tri-esters may also be formed. Conversely, a large excess of the acylating agent will drive the reaction towards the formation of the tetra-ester.

Use of Protecting Groups: A more precise method involves the use of protecting groups to temporarily block some of the hydroxyl groups, allowing for selective reaction at the unprotected sites. After the desired esterification, the protecting groups can be removed.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity. This approach can be particularly useful for differentiating between sterically similar hydroxyl groups, potentially leading to specific partially esterified products under mild reaction conditions.

Table 1: Strategies for Selective Esterification of this compound

| Degree of Esterification | Strategy | Reagents and Conditions | Expected Outcome |

| Mono-ester | Stoichiometric Control | 1 equivalent of carboxylic acid, acid catalyst (e.g., H₂SO₄), moderate temperature. | A mixture of products with the mono-ester as the major component. |

| Di-ester | Stoichiometric Control | 2 equivalents of carboxylic acid, acid catalyst, moderate temperature. | A statistical mixture of di-esters, along with other esters. |

| Tri-ester | Stoichiometric Control | 3 equivalents of carboxylic acid, acid catalyst, higher temperature. | A statistical mixture of tri-esters, along with di- and tetra-esters. |

| Tetra-ester | Excess Reagent | >4 equivalents of carboxylic acid or acyl chloride, catalyst, elevated temperature. | Predominant formation of the fully substituted tetra-ester. |

Kinetic and Thermodynamic Aspects of Ester Formation

The distribution of ester products can be governed by either kinetic or thermodynamic control. numberanalytics.comwikipedia.orglibretexts.org

Kinetic Control: Under conditions where the reaction is irreversible or stopped before equilibrium is reached (e.g., low temperatures, short reaction times), the product distribution is determined by the relative rates of reaction of the different hydroxyl groups. uc.edu The product that forms fastest, the kinetic product, will predominate. libretexts.org In the case of this compound, while all hydroxyl groups are primary, subtle differences in steric hindrance could lead to slight variations in reaction rates.

Thermodynamic Control: When the reaction is reversible and allowed to reach equilibrium (e.g., higher temperatures, longer reaction times, presence of a catalyst that facilitates both forward and reverse reactions), the product distribution is determined by the relative stabilities of the possible products. numberanalytics.comwikipedia.org The most stable product, the thermodynamic product, will be the major component of the mixture at equilibrium. libretexts.org Often, the most substituted ester (the tetra-ester) is the most thermodynamically stable product.

Esterification is an equilibrium process, and the position of the equilibrium can be shifted towards the products by removing water as it is formed, for example, by using a Dean-Stark apparatus. mdpi.com The choice of catalyst, temperature, and reaction time are critical parameters for controlling whether the reaction outcome is under kinetic or thermodynamic control. numberanalytics.com

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control in Esterification

| Factor | Kinetic Control Favored | Thermodynamic Control Favored | Rationale |

| Temperature | Low | High | Higher temperatures provide sufficient energy to overcome activation barriers for both forward and reverse reactions, allowing the system to reach equilibrium. uc.edu |

| Reaction Time | Short | Long | Longer reaction times allow for the equilibration between different ester products. wikipedia.org |

| Catalyst | - | Strong acid catalyst that promotes reversibility | A catalyst that efficiently facilitates both esterification and hydrolysis allows the reaction to reach thermodynamic equilibrium. |

| Removal of Water | - | Yes (drives reaction to completion) | While driving the reaction forward, it ensures the final product mixture reflects the thermodynamically favored species under those conditions. |

Etherification of this compound

Etherification involves the conversion of the hydroxyl groups into ether linkages (-O-R). This can be achieved through various methods to produce simple ethers or polymeric materials.

The Williamson ether synthesis is a widely used method for preparing ethers and is applicable to this compound. masterorganicchemistry.comwikipedia.orgchemistrytalk.org The process involves two main steps:

Deprotonation: The polyol is treated with a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to deprotonate one or more of the hydroxyl groups, forming the corresponding alkoxide(s).

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, is then reacted with an alkyl or aryl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The alkoxide displaces the halide via an Sₙ2 mechanism to form the ether. wikipedia.org

Given that Sₙ2 reactions are favored with primary alkyl halides, this method is highly effective. masterorganicchemistry.com The degree of etherification can be controlled by the stoichiometry of the base and the alkylating agent. As with esterification, achieving selective mono-, di-, or tri-etherification can be challenging and may result in product mixtures.

Table 3: Illustrative Williamson Ether Synthesis Reactions

| Alkylating Agent | Base | Solvent | Potential Product |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2,9-Bis(methoxymethyl)decane-1,10-diol (partial) or 1,2,9,10-Tetramethoxy-2,9-dimethyldecane (full) |

| Benzyl Bromide (C₆H₅CH₂Br) | Potassium tert-butoxide | Dimethylformamide (DMF) | Benzyl ether derivatives |

| Propyl Bromide (CH₃CH₂CH₂Br) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Propyl ether derivatives |

Polyether Formation from this compound

Polyethers are polymers containing ether linkages in their main chain. This compound can serve as a monomer for the synthesis of polyethers. One common method is the acid-catalyzed self-condensation (dehydration) of the diol at elevated temperatures. umons.ac.beacs.org In this process, a protonated hydroxyl group is eliminated as water, and the resulting carbocation is attacked by a hydroxyl group from another molecule. This process repeats to form a long-chain polyether. The structure of the resulting polymer would be complex due to the branched nature of the monomer.

Alternatively, this compound can be copolymerized with other monomers, such as epoxides (e.g., ethylene (B1197577) oxide or propylene (B89431) oxide), in the presence of a base catalyst. ebrary.net The alkoxide of the diol initiates the ring-opening polymerization of the epoxide, leading to the formation of polyether polyols. These polymers are important precursors in the production of polyurethanes. sabtechmachine.com

Table 4: Potential Polyether Synthesis Methods

| Method | Co-reactant | Catalyst | Conditions | Resulting Polymer Type |

| Self-Condensation | None | Strong Acid (e.g., H₂SO₄) | High Temperature, Vacuum | Branched Polyether |

| Ring-Opening Polymerization | Epoxide (e.g., Propylene Oxide) | Base (e.g., KOH) | Elevated Temperature | Polyether Polyol |

Oxidation and Reduction Pathways of this compound

The hydroxyl groups of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: The four primary alcohol groups in the molecule can be oxidized to form aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. mdpi.comresearchgate.net

Partial Oxidation to Aldehydes: Selective oxidation to the corresponding tetra-aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base). Controlling the stoichiometry and conditions would be crucial to avoid over-oxidation.

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohols all the way to carboxylic acids, yielding a tetra-carboxylic acid.

Selective oxidation of only one or two of the four hydroxyl groups is synthetically difficult due to their similar reactivity but could potentially be achieved using enzymatic or chemo-selective catalytic methods. acs.orgresearchgate.net

Reduction: The hydroxyl groups in this compound are already in a reduced state and cannot be further reduced under typical chemical conditions. However, the term "reduction" can also refer to the use of the polyol itself as a reducing agent in other reactions, such as the polyol process for synthesizing metal nanoparticles. rsc.orgacs.org In this context, the polyol is oxidized while reducing a metal salt to its elemental form.

Furthermore, derivatives of this compound can be reduced. For example, if the hydroxyl groups are first oxidized to aldehydes or carboxylic acids, these can be reduced back to the original polyol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 5: Summary of Oxidation and Reduction Pathways

| Transformation | Reagent(s) | Product Functional Group | Notes |

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidation, typically stops at the aldehyde stage. |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidation, converts primary alcohols to carboxylic acids. |

| Reduction of Derivative | Sodium Borohydride (NaBH₄) | Alcohol | Reduces aldehyde or ketone derivatives back to hydroxyl groups. |

| Reduction of Derivative | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | Reduces ester or carboxylic acid derivatives back to hydroxyl groups. |

Selective Oxidation to Aldehydes, Carboxylic Acids, and Ketones

The primary alcohol groups of this compound can be oxidized to form aldehydes and, subsequently, carboxylic acids. The selective oxidation to a specific functional group requires careful choice of reagents and reaction conditions to prevent over-oxidation.

Aldehyde Formation: Selective oxidation to the corresponding tetra-aldehyde can be achieved using mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the conversion of primary alcohols to aldehydes while minimizing further oxidation to carboxylic acids. libretexts.org The reaction would proceed as follows:

C₁₂H₂₆O₄ + Oxidizing Agent → C₁₂H₁₈O₄ + 4H₂O

The challenge in this transformation lies in achieving complete and selective oxidation of all four hydroxyl groups without side reactions. The stoichiometry of the oxidizing agent is critical.

Carboxylic Acid Formation: Stronger oxidizing agents will convert the primary alcohol groups directly to carboxylic acids. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇ in acid), or ruthenium tetroxide (RuO₄). The resulting product would be a tetra-carboxylic acid.

C₁₂H₂₆O₄ + Strong Oxidizing Agent → C₁₂H₁₈O₈ + 4H₂O

Ketone Formation: Since this compound contains only primary alcohol groups, direct oxidation to ketones is not possible. Ketones are formed from the oxidation of secondary alcohols.

The table below summarizes the expected products from the selective oxidation of this compound.

| Starting Material | Reagent/Condition | Product |

| This compound | PCC or DMP | 2,9-Diformyldecane-1,10-dial |

| This compound | KMnO₄ or H₂CrO₄ | 2,9-Dicarboxydecane-1,10-dioic acid |

Reduction of Derived Functional Groups

The aldehyde and carboxylic acid derivatives of this compound can be reduced back to the parent tetraol. This is a fundamental transformation in organic synthesis.

The reduction of the tetra-aldehyde or tetra-carboxylic acid to this compound can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is also effective for the reduction of aldehydes, but not typically for carboxylic acids.

C₁₂H₁₈O₄ (tetra-aldehyde) + Reducing Agent → C₁₂H₂₆O₄ C₁₂H₁₈O₈ (tetra-carboxylic acid) + Reducing Agent → C₁₂H₂₆O₄

Formation of Cyclic Derivatives from this compound

The spatial arrangement of the four hydroxyl groups in this compound allows for the formation of various cyclic derivatives.

Acetal (B89532) and Ketal Formation for Protecting Group Strategies

The hydroxyl groups of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form acetals or ketals, respectively. youtube.com This reaction is often used to protect hydroxyl groups or the carbonyl group. Given that this compound has four hydroxyl groups, it can be used to protect two carbonyl groups, potentially forming a bicyclic structure. For example, reaction with two equivalents of a ketone like acetone (B3395972) would yield a bis-ketal.

C₁₂H₂₆O₄ + 2 R₂C=O ⇌ Bicyclic bis-ketal + 4H₂O

Conversely, the diol functionalities within the molecule can act as protecting groups for carbonyl compounds. The formation of cyclic acetals is particularly favorable when five- or six-membered rings can be formed. wikipedia.org

Intramolecular Cyclization Reactions

Intramolecular cyclization of this compound can potentially lead to the formation of cyclic ethers. This typically occurs through an acid-catalyzed dehydration reaction. The formation of various ring sizes is possible depending on which pairs of hydroxyl groups react. For instance, intramolecular reaction between the hydroxyl groups at positions 1 and 10 could lead to a large macrocyclic ether. The formation of smaller rings involving the hydroxymethyl substituents is also conceivable, though may be sterically hindered. The specific products would depend on the reaction conditions and the conformational flexibility of the decane (B31447) chain.

Reactions of this compound with Isocyanates for Polyurethane Precursors

The reaction between polyols and isocyanates is the fundamental basis for the synthesis of polyurethanes. acs.org this compound, with its four hydroxyl groups, can act as a cross-linking agent in the formation of polyurethane networks.

When reacted with a diisocyanate (a molecule with two -N=C=O groups), each hydroxyl group of the tetraol can form a urethane (B1682113) linkage. The general reaction is as follows:

R-OH + R'-NCO → R-O(C=O)NH-R'

Due to the presence of four hydroxyl groups, this compound can react with four isocyanate groups, leading to a highly branched or cross-linked polyurethane polymer. industrialchemicals.gov.au The properties of the resulting polyurethane, such as rigidity and thermal stability, would be influenced by the degree of cross-linking provided by this tetraol.

Exploration of Deoxydehydration Reactions and Olefin Formation

Deoxydehydration (DODH) is a chemical transformation that converts a vicinal diol (a 1,2-diol) into an olefin. rsc.org This reaction involves the removal of two hydroxyl groups from adjacent carbon atoms with the aid of a reducing agent.

Since this compound does not possess any vicinal diol functionalities, the direct deoxydehydration to form an alkene is not applicable to this specific molecule. The hydroxyl groups are separated by several carbon atoms. While other elimination reactions to form alkenes from alcohols are known, the term deoxydehydration specifically refers to the conversion of vicinal diols.

Applications of 2,9 Bis Hydroxymethyl Decane 1,10 Diol As a Building Block in Advanced Materials Science

Role of 2,9-Bis(hydroxymethyl)decane-1,10-diol in Polyester (B1180765) Synthesis

Detailed information regarding the specific use of this compound in polyester synthesis is not extensively documented in the available literature. However, based on the principles of polymer chemistry, its tetrafunctional nature would likely introduce branching and cross-linking in polyester architectures.

Incorporation into Linear and Branched Polyester Architectures

Theoretically, the four hydroxyl groups of this compound could react with dicarboxylic acids or their derivatives to form complex polyester structures. In contrast to linear polyesters formed from difunctional diols, the incorporation of this compound would lead to the formation of branched or even cross-linked networks, significantly altering the polymer's properties. The extent of branching could be controlled by the molar ratio of the tetrafunctional diol to other monomers in the polymerization reaction.

Influence on Polymerization Kinetics and Thermodynamics

The influence of this compound on polymerization kinetics and thermodynamics has not been specifically studied. Generally, the reactivity of the different hydroxyl groups (primary vs. secondary, if applicable after initial reactions) and steric hindrance from the branched structure could affect the rate of polymerization. The introduction of a more complex, branched monomer could also influence the thermodynamics of the polymerization process, including the equilibrium constant and the enthalpy and entropy of polymerization.

Utilization in Polyurethane Formulations

Similar to its application in polyesters, the use of this compound in polyurethane formulations is not well-documented. Its structure suggests a role as a chain extender or cross-linking agent, which are critical components in determining the properties of polyurethanes.

As a Chain Extender or Cross-linking Agent

With its four hydroxyl groups, this compound could act as a potent cross-linking agent in polyurethane synthesis. When reacted with diisocyanates, it would form a three-dimensional network structure. This is in contrast to traditional linear chain extenders which are typically diols. The resulting cross-linked polyurethanes would be expected to exhibit increased rigidity, improved thermal stability, and enhanced chemical resistance compared to their linear counterparts.

Structure-Property Relationships in this compound-Derived Polyurethanes

Specific data on the structure-property relationships of polyurethanes derived from this compound is not available. However, it can be inferred that the introduction of such a branched, tetrafunctional diol would have a profound impact on the resulting polymer's morphology and performance. The degree of cross-linking would directly influence properties such as tensile strength, elongation at break, hardness, and glass transition temperature. Higher cross-link density would generally lead to harder, more brittle materials with higher thermal stability.

Development of Novel Polymer Architectures from this compound

The unique structure of this compound makes it a candidate for the development of novel polymer architectures. Its potential to create hyperbranched polymers or dendrimers could be an exciting avenue for future research. These highly branched structures are known for their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups, which make them suitable for a variety of specialized applications, including in coatings, additives, and drug delivery systems.

Synthesis of Hyperbranched and Dendritic Polymers

Hyperbranched polymers (HBPs) are three-dimensional globular macromolecules characterized by a highly branched structure and a large number of terminal functional groups. rsc.orgrsc.org Unlike dendrimers, which require a multi-step synthesis, HBPs can often be synthesized in a one-pot reaction from ABx-type monomers, making them advantageous for various applications. rsc.org

The tetra-functional nature of this compound makes it an ideal candidate as a core molecule or a branching unit in the synthesis of hyperbranched and dendritic polymers. In a potential synthetic approach, the hydroxyl groups of this compound could be partially protected to create an AB3-type monomer. Subsequent polymerization of this monomer would lead to the formation of a hyperbranched structure.

Alternatively, this compound can serve as a central core molecule to initiate the growth of dendritic wedges. For instance, reaction with an AB2 monomer, such as a protected dicarboxylic acid with a single hydroxyl group, could be carried out in a stepwise fashion to build successive generations of a dendrimer. The synthesis of hyperbranched polyesters, for example, has been successfully achieved using multifunctional aliphatic alcohols and diacids. cjps.org

The degree of branching (DB) is a critical parameter that influences the properties of hyperbranched polymers. While the theoretical DB for a polymer derived from an AB2 monomer is around 50%, various strategies can be employed to achieve a higher DB. rsc.org For polymers derived from this compound, controlling reaction conditions such as temperature, catalyst, and monomer addition rate could potentially influence the DB and, consequently, the final properties of the polymer.

Table 1: Comparison of Potential Polymer Architectures from this compound

| Polymer Architecture | Synthetic Approach | Potential Properties |

|---|---|---|

| Hyperbranched Polymer | One-pot polycondensation of a derivatized AB3 monomer. | High solubility, low viscosity, numerous terminal functional groups. |

| Dendrimer | Stepwise convergent or divergent synthesis using this compound as the core. | Monodisperse, well-defined structure, precise control over size and functionality. |

| Branched Polyester | Polycondensation with a dicarboxylic acid. | Improved mechanical properties compared to linear analogues. |

Network Formation and Thermosetting Materials

Thermosetting polymers, or thermosets, are polymers that are irreversibly cured to form a rigid, crosslinked network structure. wikipedia.org This curing process, often induced by heat or a catalyst, results in materials with high dimensional stability, thermal resistance, and chemical resistance. wikipedia.orgbangbonsomer.com Polyols are crucial components in the formation of many thermosetting resins, particularly polyurethanes. tencom.comwikipedia.org

With its four hydroxyl groups, this compound can act as a potent crosslinking agent in the formation of thermosetting materials. In a polyurethane system, for example, the hydroxyl groups of this compound would react with isocyanate groups to form urethane (B1682113) linkages, leading to a highly crosslinked three-dimensional network. youtube.com The high functionality of this tetrol would contribute to a high crosslink density, resulting in a rigid and thermally stable polyurethane.

The properties of the resulting thermoset can be tailored by adjusting the stoichiometry of the polyol and isocyanate, as well as by incorporating other diols or polyols into the formulation. tencom.com The use of this compound could lead to thermosets with enhanced mechanical strength and thermal stability due to the increased crosslink density.

Table 2: Potential Properties of Thermosets Incorporating this compound

| Property | Expected Outcome with this compound | Rationale |

|---|---|---|

| Hardness | Increased | Higher crosslink density. |

| Thermal Stability | Increased | More robust three-dimensional network. |

| Chemical Resistance | Increased | Densely crosslinked structure limits solvent penetration. |

| Flexibility | Decreased | Reduced chain mobility due to high crosslinking. |

Design of Functionalized Materials Using this compound Derivatives

The versatility of this compound extends beyond its direct use in polymerization. Its four hydroxyl groups provide ample opportunities for chemical modification, allowing for the design of functionalized materials with specific properties.

Incorporation into Composites and Nanomaterials

Polymer composites are materials in which a polymer matrix is reinforced with a filler material to enhance its properties. nih.gov The choice of polyol can significantly impact the properties of the resulting composite. mdpi.com Derivatives of this compound could be designed to improve the compatibility and adhesion between the polymer matrix and the filler.

For instance, the hydroxyl groups of this compound could be functionalized with groups that can interact with the surface of a filler, such as silica (B1680970) nanoparticles or carbon nanotubes. This would lead to a stronger interface between the matrix and the filler, resulting in improved mechanical properties of the composite.

In the realm of nanomaterials, functionalized this compound could be used to surface-modify nanoparticles, preventing their agglomeration and improving their dispersion in a polymer matrix. For example, by attaching long aliphatic chains to the hydroxyl groups, the resulting derivative would be more compatible with a non-polar polymer matrix, facilitating the dispersion of inorganic nanoparticles. The inclusion of functionalized TiO2 nanoparticles in aliphatic polyurethane elastomers, for instance, has been shown to improve thermal stability and provide UV-shielding features. nih.gov

Tailoring Material Properties through Derivatization

Derivatization of the hydroxyl groups of this compound offers a powerful tool to fine-tune the properties of the resulting materials. mdpi.com By introducing different functional groups, a wide range of properties can be controlled, including solubility, thermal stability, and reactivity.

Esterification of the hydroxyl groups with various carboxylic acids, for example, can be used to modify the polarity and solubility of the molecule. The introduction of long-chain fatty acids would increase the hydrophobicity, making the derivative suitable for applications such as coatings and adhesives for non-polar surfaces. Conversely, esterification with a dicarboxylic acid anhydride (B1165640) could introduce free carboxylic acid groups, which could then be used for further reactions or to impart pH-sensitivity to the material.

The hydroxyl groups can also be converted to other functional groups, such as amines or thiols, opening up a wide range of possibilities for further chemical modifications and applications. For instance, the conversion to amine groups would allow for the synthesis of polyureas or polyamides with potentially different properties compared to their polyurethane counterparts. The functionalization of hyperbranched aliphatic polyester polyols has been explored to introduce various terminal groups, leading to applications in biomedicine, coatings, and as polymer stabilizers. cjps.orgresearchgate.net

Table 3: Examples of Potential Derivatization Reactions and Their Impact on Material Properties

| Derivatization Reaction | Functional Group Introduced | Potential Impact on Material Properties |

|---|---|---|

| Esterification with a long-chain fatty acid | Ester, long aliphatic chain | Increased hydrophobicity, improved solubility in non-polar solvents. |

| Reaction with a diisocyanate | Urethane | Formation of crosslinked polyurethane networks. |

| Reaction with epichlorohydrin | Epoxide | Creation of reactive sites for curing with amines or anhydrides. |

| Tosylation followed by nucleophilic substitution | Various (e.g., amine, azide) | Introduction of a wide range of functionalities for further reactions. |

Future Research Directions and Unexplored Avenues for 2,9 Bis Hydroxymethyl Decane 1,10 Diol

Investigation of Stereoisomeric Forms and Their Differential Reactivities

The structure of 2,9-Bis(hydroxymethyl)decane-1,10-diol contains two chiral centers at the C2 and C9 positions. This gives rise to the possibility of multiple stereoisomers, including (2R, 9R), (2S, 9S), and meso forms. A crucial area of future research will be the development of stereoselective synthetic routes to isolate these individual stereoisomers. Subsequent investigation into their differential reactivities will be paramount. It is well-established that the spatial arrangement of functional groups can significantly influence reaction kinetics and product outcomes. For instance, the different stereoisomers could exhibit varying efficiencies as monomers in polymerization reactions or as building blocks in supramolecular assemblies.

High-Throughput Screening for Novel Catalyst Systems in this compound Synthesis and Derivatization

Efficient synthesis and modification of this compound will be key to unlocking its potential. High-throughput screening (HTS) of catalyst systems offers a powerful approach to accelerate the discovery of optimal conditions for both its synthesis and subsequent derivatization. For its synthesis, HTS could be employed to explore a wide range of catalysts, including enzymatic catalysts, for the selective hydroxymethylation of a decane-1,10-diol precursor. mdpi.com For derivatization, such as esterification or etherification reactions at its four hydroxyl groups, HTS can rapidly identify catalysts that offer high yield and selectivity, minimizing the formation of byproducts.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring of this compound Transformations

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound, the application of advanced in-situ spectroscopic techniques is essential. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for optimizing reaction conditions, understanding reaction kinetics, and identifying transient species, which can lead to more efficient and controlled chemical processes.

Development of Biodegradable Polymers and Sustainable Materials Based on this compound

The presence of four hydroxyl groups makes this compound a promising candidate as a monomer for the synthesis of biodegradable polymers. Its long aliphatic chain could impart flexibility, while the hydroxyl groups can serve as points for creating crosslinked networks. Future research could focus on its copolymerization with other bio-based monomers to create a range of polyesters or polyurethanes with tunable properties. The biodegradability of these novel materials could be assessed through standardized testing methods, potentially offering sustainable alternatives to conventional plastics. The principles of green chemistry could guide the synthesis of these polymers, for example, by utilizing enzymatic catalysis in bulk polymerization processes. rsc.org

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The ability of the hydroxyl groups in this compound to form hydrogen bonds suggests its potential use in supramolecular chemistry. Researchers could investigate its capacity to self-assemble into well-defined nanostructures, such as gels, liquid crystals, or vesicles, in various solvents. The specific stereoisomers of the molecule may lead to different self-assembled structures due to their unique spatial arrangements. Understanding and controlling these self-assembly processes could lead to the development of novel functional materials for applications in drug delivery, sensing, or catalysis.

Potential in High-Performance Coatings and Adhesives

Polyols are fundamental components in the formulation of high-performance coatings and adhesives. The four hydroxyl groups of this compound could act as reactive sites for crosslinking with isocyanates to form polyurethane coatings or with other resins to formulate adhesives. The long decane (B31447) backbone could contribute to improved flexibility and impact resistance, while the branched structure might enhance adhesion to various substrates. Research in this area would involve synthesizing and characterizing these coating and adhesive formulations and evaluating their mechanical and chemical resistance properties. The diacrylate derivative of the related 1,10-decanediol (B1670011) is known for its use in radiation-curable coatings. fishersci.ca

Green Solvents and Process Intensification for Synthesis and Applications

Future research into the synthesis and applications of this compound should prioritize the principles of green chemistry. This includes the exploration of green solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Furthermore, process intensification techniques, like microwave-assisted synthesis or continuous flow reactors, could be investigated to improve reaction efficiency, reduce reaction times, and minimize energy consumption. researchgate.net Adopting these green methodologies will be crucial for the sustainable development and eventual industrial application of this promising chemical compound.

Integration into Circular Economy Models for Chemical Production

The transition from a linear "take-make-dispose" model to a circular economy is a cornerstone of sustainable development. In this paradigm, molecules like this compound, hypothetically derived from renewable resources, could play a pivotal role. The principles of a circular economy—designing out waste, keeping products and materials in use, and regenerating natural systems—provide a framework for evaluating the potential of this unique polyol.

The integration of this compound into circular economy models hinges on several key factors, from its synthesis from renewable feedstocks to the recyclability of the polymers it forms. Bio-based polyols, in general, are gaining traction as sustainable alternatives to their petroleum-based counterparts, offering a reduced carbon footprint and decreased reliance on fossil fuels. monchy.comazelis.com The market for these green chemicals is expanding, driven by both consumer demand for sustainable products and stricter environmental regulations. chemengconsulting.com

A significant advantage of bio-based polyols is their origin from renewable sources such as vegetable oils, sugars, and biomass. azelis.com This aligns with the circular economy's goal of utilizing regenerative resources. The production of polyols from sources like tall oil, a byproduct of the pulp and paper industry, further enhances their sustainability profile by valorizing waste streams. polylabs.eu Should this compound be synthesized from such renewable precursors, it would inherently be designed for a circular system.

Life cycle assessments have consistently shown that bio-based polyols can reduce carbon footprints by 30-70% compared to their petrochemical equivalents. chemengconsulting.com This substantial reduction is attributed to the carbon sequestration during biomass growth and often lower energy requirements for processing. chemengconsulting.com Polyols derived from renewable resources are often viewed as CO2 negative, meaning the plants from which they are derived absorb more carbon dioxide than is produced during the synthesis process. polylabs.eu

The potential applications of this compound are vast, particularly in the realm of polyurethane production. Polyurethanes are a versatile class of polymers with applications ranging from foams and coatings to adhesives and elastomers. azelis.comacs.org The properties of the final polyurethane product are heavily influenced by the structure of the polyol used. The branched nature and multiple hydroxyl groups of this compound could impart unique characteristics to polymers, such as enhanced flexibility, durability, and thermal stability.

For a true circular economy, the end-of-life of products is as important as their beginning. The development of recyclable or biodegradable polymers from this compound is a critical area for future research. While not all bio-based polyols are biodegradable, some can be, which would reduce long-term environmental impact. monchy.com The challenge lies in creating materials that are durable enough for their intended use but can be efficiently broken down or repurposed at the end of their life.

The following table outlines the potential research avenues and hypothetical data for integrating this compound into a circular economy framework.

| Research Focus Area | Potential Research Questions | Hypothetical Target Performance |

| Renewable Feedstock Synthesis | Can this compound be efficiently synthesized from non-food biomass or waste streams? What are the most effective catalytic pathways? | >80% yield from lignocellulosic biomass |

| Polymer Development | What are the mechanical and thermal properties of polyurethanes and polyesters derived from this polyol? How does its branched structure influence polymer characteristics? | Tensile strength >50 MPa; Elongation at break >600% |

| Recyclability and Biodegradation | Can polymers based on this compound be chemically or mechanically recycled? What are their biodegradation rates under various environmental conditions? | >90% monomer recovery via chemical recycling; >60% biodegradation in 180 days (industrial compost) |

| Life Cycle Assessment (LCA) | What is the overall environmental impact of producing and using this compound compared to conventional polyols? | >50% reduction in greenhouse gas emissions compared to petroleum-based equivalents |

Table 1: Future Research Directions for this compound in a Circular Economy

While specific data on this compound is scarce sigmaaldrich.com, the general trajectory of bio-based polyol research provides a roadmap for its potential development. The broader class of decanediols, such as 1,10-decanediol, are already used as intermediates in the production of polyesters and other polymers. chemicalbook.comresearchgate.net The enzymatic synthesis of biolubricants from related diols like 1,10-decanediol has also been explored, suggesting another potential application for this family of compounds. mdpi.com

The journey of this compound from a chemical curiosity to a key component of a circular economy is still in its nascent stages. However, by leveraging the advancements in green chemistry and sustainable material science, its untapped potential can be realized, paving the way for a more sustainable and circular chemical industry.

Q & A

Q. What are the common synthetic routes for introducing hydroxymethyl groups into aliphatic diols like decane-1,10-diol?

Hydroxymethylation typically involves halogenation followed by nucleophilic substitution. For example, decane-1,10-diol can be brominated at terminal positions using HBr under optimized conditions (e.g., microwave irradiation in toluene) to improve selectivity for mono-substitution . Subsequent substitution with hydroxide or methanol can yield hydroxymethyl derivatives. Alternative methods include thiol-mediated carboxymethylation, where nucleophilic thiols attack carboxymethyl intermediates, forming thioether linkages . Characterization via NMR and HPLC is critical to confirm regioselectivity .

Q. How is the purity and regioselectivity of 2,9-bis(hydroxymethyl)decane-1,10-diol validated experimentally?